molecular formula C8H11NO B128699 2-Phenoxyethylamine CAS No. 1758-46-9

2-Phenoxyethylamine

Cat. No. B128699
Key on ui cas rn: 1758-46-9
M. Wt: 137.18 g/mol
InChI Key: IMLAIXAZMVDRGA-UHFFFAOYSA-N
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Patent
US09035097B2

Procedure details

To a 250 mL round bottom flask equipped with a thermocouple, heating mantle, nitrogen inlet/outlet, a condenser and a stir bar was added 2-oxazolidinone (14.8 g, 170 mmole), phenol (10.0 g, 106.3 mmole), potassium hydroxide (596 mg, 10.6 mmole) and ExxonMobil™ Aromatic 100 solvent (100 mL). The resulting mixture was heated to reflux temperature for 3 h. Reaction progress was monitored by TLC and 1H NMR. Once the phenol was consumed, ethylenediamine (3.6 mL, 53 mmole) was added and the reaction mixture was continued to stir at reflux temperature for 2 hrs. The reaction mixture was then cooled to room temperature. Florisil® (5 g) was added and the reaction mixture was filtered over Celite. The reactor and the filter cake were washed with ExxonMobil™ Aromatic 100 solvent (2×10 mL). The combined filtrates were concentrated under reduced pressure to give 12.3 g (84%) of the desired product as a yellow oil. Purity level was determined by NMR to be ˜95%. 1H NMR (CDCl3, 400 MHz) δ 7.22-7.14 (m, 2H), 6.89-6.77 (m, 3H), 3.80 (dd, 2H, J=5.3, 5.3 Hz)), 2.90 (dd, 2H, J=5.4, 5.4 Hz), 1.41 (bs, 2H), 13C NMR (CDCl3, 400 MHz) 158.9, 129.4, 120.7, 114.4, 70.0, 41.5, MS (ESI) for C8H11NO [M+H] calc. 137.08. found 137.56.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
596 mg
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][NH:3][C:2]1=O.[C:7]1(O)[CH:12]=[CH:11]C=[CH:9][CH:8]=1.[OH-].[K+].C(N)CN.[O-][Si]([O-])=O.[Mg+2]>>[O:1]([CH2:5][CH2:4][NH2:3])[C:2]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
O1C(NCC1)=O
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
596 mg
Type
reactant
Smiles
[OH-].[K+]
Name
solvent
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Mg+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL round bottom flask equipped with a thermocouple
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle, nitrogen inlet/outlet, a condenser and a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Reaction progress
CUSTOM
Type
CUSTOM
Details
Once the phenol was consumed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over Celite
WASH
Type
WASH
Details
The reactor and the filter cake were washed with ExxonMobil™ Aromatic 100 solvent (2×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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